3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide” can be deduced from its molecular formula, C18H17ClN2O2. It contains a benzamide moiety, which is an amide derivative of benzoic acid .Physical and Chemical Properties Analysis
Benzamides, in general, appear as a white solid in powdered form and as colorless crystals in crystalline form. They are slightly soluble in water and soluble in many organic solvents .Scientific Research Applications
Polymer Synthesis and Properties
Studies have explored the synthesis and properties of polymers derived from compounds structurally related to "3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide." For instance, research on the copolymerization of monohalogenphenyl maleimides with styrene and butadiene highlights the potential for creating materials with alternating monomer addition, resulting in polymers with unique thermal stability and flammability characteristics (Bezděk & Hrabák, 1979). Additionally, the development of aromatic polyamides and polyimides based on bis(aminophenoxy)phenyl derivatives showcases the creation of materials with high solubility, transparency, and thermal resistance (Yang & Lin, 1995), (Yang & Lin, 1994).
Organometallic Chemistry and Catalysis
Research in organometallic chemistry has explored the coordination and reactivity of isocyanides, including derivatives structurally similar to "this compound," with metal ions. These studies provide insights into the synthesis of complexes with potential applications in catalysis and material science (Facchin et al., 2002).
Material Science and Photoreactivity
In material science, the synthesis and characterization of compounds related to "this compound" have been explored for their photoreactive properties. For example, studies on photoreactive polyamides incorporating cyclobutane moieties derived from benzoic acid derivatives reveal the potential for depolymerization under light, offering applications in photoresponsive materials (Nohara et al., 1988).
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is a simple amide derivative of benzoic acid . The specific targets of benzamide derivatives can vary widely depending on the specific functional groups present in the molecule.
Mode of Action
Benzamide derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the chloro and cyclobutanecarboxamido groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Benzamide derivatives can participate in a variety of biochemical reactions, including nucleophilic substitution and oxidation . The presence of the chloro and cyclobutanecarboxamido groups may influence which pathways are affected.
Pharmacokinetics
Amides, a class of compounds to which this compound belongs, are known to be solids at room temperature This suggests that the compound may have low bioavailability if administered orally
Properties
IUPAC Name |
3-chloro-N-[2-(cyclobutanecarbonylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-4-7-13(11-14)18(23)21-16-10-2-1-9-15(16)20-17(22)12-5-3-6-12/h1-2,4,7-12H,3,5-6H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMRDUHVDKMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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